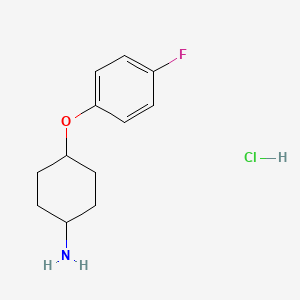

4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride

Description

BenchChem offers high-quality 4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEYTINQHRYKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864064-78-7 | |

| Record name | 4-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : 4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride

- Molecular Formula : C13H16ClFNO

- Molecular Weight : 251.73 g/mol

The biological activity of 4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride is primarily mediated through its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for various neurological functions.

Antidepressant Effects

Research indicates that compounds similar to 4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain. For instance, a study demonstrated that derivatives with similar structures improved mood-related behaviors in rodent models by enhancing serotonergic signaling pathways .

Neuroprotective Properties

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .

Anticancer Activity

Preliminary studies have indicated that 4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride may possess anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects that inhibit cell proliferation. A notable case study reported IC50 values indicating significant inhibition of cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride is essential for assessing its therapeutic potential. The compound demonstrates favorable absorption characteristics with moderate bioavailability. Studies indicate that it has a half-life conducive to once-daily dosing regimens, which is beneficial for patient compliance in chronic conditions .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution between 4-fluorophenol and a cyclohexene oxide intermediate, followed by amination and subsequent HCl salt formation. Optimization may include using catalysts like boron trifluoride etherate to enhance phenoxy group coupling efficiency . Temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or THF) are critical for minimizing byproducts. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield and purity .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>98% as per analytical reference standards) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the fluorophenoxy substituent and cyclohexane ring conformation. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]+ at m/z 242.1 for the free base) . Batch-specific certificates of analysis (COA) should accompany commercial samples .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine crystalline particles. Store at -20°C in airtight containers to maintain stability (>5 years) . Waste disposal must comply with hazardous chemical guidelines, including neutralization before incineration .

Advanced Research Questions

Q. How can researchers investigate the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

- Methodology : Employ in vitro models like MDCK-MDR1 cell monolayers to measure apparent permeability (Papp) and efflux ratios. LC-MS/MS quantifies compound concentration in apical/basolateral compartments . For in vivo studies, administer radiolabeled analogs (e.g., ¹⁴C-labeled) to rodents and analyze brain-to-plasma ratios via scintillation counting .

Q. What strategies resolve contradictions in reported pharmacological data, such as conflicting receptor affinity results?

- Methodology : Cross-validate assays using standardized protocols. For NMDA receptor binding studies, compare radioligand displacement (e.g., [³H]MK-801) across multiple labs . Control variables like pH, temperature, and buffer composition. Meta-analyses of published IC50 values can identify outliers due to assay heterogeneity .

Q. How does the fluorophenoxy substituent influence SAR in arylcyclohexylamine derivatives?

- Methodology : Synthesize analogs with substituent modifications (e.g., chloro, methoxy) and compare binding affinities via competitive inhibition assays. Computational docking (e.g., AutoDock Vina) predicts interactions with NMDA receptor GluN2B subunits. Fluorine’s electron-withdrawing effect may enhance metabolic stability, as shown in cytochrome P450 inhibition assays .

Q. What enantioselective synthesis methods are available for isolating stereoisomers of this compound?

- Methodology : Chiral resolution via diastereomeric salt formation using tartaric acid derivatives . Alternatively, asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts achieves enantiomeric excess (ee >90%) . Stereochemical purity is confirmed by chiral HPLC (e.g., Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.